molecular formula C10H11NO4S B12649224 Ammonium 7-hydroxynaphthalenesulphonate CAS No. 82080-98-6

Ammonium 7-hydroxynaphthalenesulphonate

Cat. No.: B12649224
CAS No.: 82080-98-6
M. Wt: 241.27 g/mol
InChI Key: YQHOCWPQHJOZNN-UHFFFAOYSA-N
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Description

Ammonium 7-hydroxynaphthalenesulphonate is a chemical compound with the molecular formula C10H11NO4S. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ammonium group, a hydroxyl group, and a sulphonate group attached to the naphthalene ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 7-hydroxynaphthalenesulphonate typically involves the sulfonation of 7-hydroxynaphthalene followed by neutralization with ammonium hydroxide. The reaction conditions often include the use of sulfuric acid as the sulfonating agent and controlled temperatures to ensure the selective sulfonation at the desired position on the naphthalene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the sulfonation step followed by neutralization and purification to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Ammonium 7-hydroxynaphthalenesulphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ammonium 7-hydroxynaphthalenesulphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ammonium 7-hydroxynaphthalenesulphonate involves its interaction with specific molecular targets and pathways. The hydroxyl and sulphonate groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes and proteins, affecting their activity and function. Additionally, its ability to undergo redox reactions contributes to its biological effects .

Comparison with Similar Compounds

Ammonium 7-hydroxynaphthalenesulphonate can be compared with other similar compounds, such as aminonaphthalenesulfonic acids. These compounds share a similar naphthalene backbone but differ in the functional groups attached to the ring. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

82080-98-6

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

azanium;7-hydroxynaphthalene-1-sulfonate

InChI

InChI=1S/C10H8O4S.H3N/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6,11H,(H,12,13,14);1H3

InChI Key

YQHOCWPQHJOZNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

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